3'-脱氧尿苷

描述

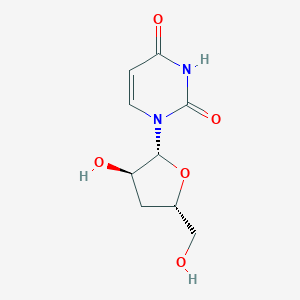

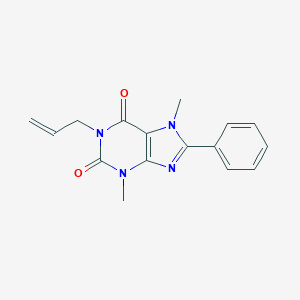

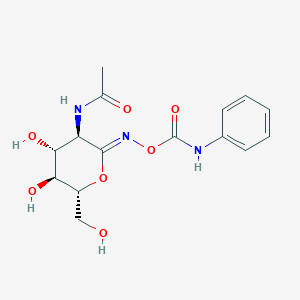

Uridine, 3’-deoxy- is a nucleoside analog that closely resembles uridine but lacks the hydroxyl group at the 3’ position of the ribose sugar. This modification imparts unique properties to the compound, making it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.

科学研究应用

Uridine, 3’-deoxy- has a wide range of scientific research applications:

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 3’-deoxy- typically involves the selective removal of the hydroxyl group at the 3’ position of uridine. One common method employs 1,2-O-isopropylidene-α-D-xylofuranose as a starting material, which undergoes activation followed by nucleophilic substitution to yield the desired product . Another approach involves the use of 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose, which is treated with acetic acid and acetic anhydride .

Industrial Production Methods

Industrial production of Uridine, 3’-deoxy- often leverages large-scale chemical synthesis techniques, including the use of protective groups and selective deprotection steps to ensure high yields and purity. The process may involve multiple steps, including activation, substitution, and purification, to obtain the final product.

化学反应分析

Types of Reactions

Uridine, 3’-deoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form uracil derivatives.

Reduction: Reduction reactions can modify the nucleobase or the sugar moiety.

Substitution: Commonly involves the replacement of functional groups on the nucleobase or sugar.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or halogenated compounds.

Major Products Formed

The major products formed from these reactions include various uracil derivatives, modified nucleosides, and nucleotides, which have significant biological and pharmaceutical applications.

作用机制

The mechanism of action of Uridine, 3’-deoxy- involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid synthesis and function. This disruption can inhibit viral replication or induce apoptosis in cancer cells. The compound targets various molecular pathways, including those involved in DNA repair and replication .

相似化合物的比较

Similar Compounds

Deoxyuridine: Lacks the hydroxyl group at the 2’ position.

Idoxuridine: Contains an iodine atom on the uracil ring.

Trifluridine: Contains a trifluoromethyl group on the uracil ring.

Uniqueness

Uridine, 3’-deoxy- is unique due to its specific modification at the 3’ position, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of specialized nucleoside analogs and in studies of nucleic acid metabolism and function .

属性

IUPAC Name |

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-5-3-6(13)8(16-5)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXJRLADYHZRGC-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=O)NC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220849 | |

| Record name | Uridine, 3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7057-27-4 | |

| Record name | Uridine, 3'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, 3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3'-Deoxyuridine primarily acts as a chain terminator during RNA synthesis. When 3'-Deoxyuridine 5'-triphosphate is incorporated into a growing RNA strand in place of uridine 5'-triphosphate, it halts further extension of the strand due to the absence of a 3'-hydroxyl group. This property has been exploited for RNA sequencing. [] This chain termination disrupts normal RNA function and can lead to cellular toxicity. []

ANone: While the provided abstracts do not contain specific spectroscopic data, the molecular formula of 3'-Deoxyuridine is C9H12N2O5 and its molecular weight is 228.20 g/mol.

ANone: The abstracts provided primarily focus on the synthesis and biological applications of 3'-Deoxyuridine and do not offer details regarding its material compatibility or stability under various conditions.

ANone: 3'-Deoxyuridine itself is not known to possess catalytic properties. It primarily acts as a substrate analog and not as a catalyst.

A: Modifications at the 5-position of the uracil ring in 3'-Deoxyuridine can significantly affect its biological activity. For example, 5-bromo, 5-iodo, and 5-(methylamino)-2′-deoxy-uridine analogs exhibited strong antiviral activity against herpes simplex virus, while the corresponding 3'-Deoxyuridine analogs were inactive. [] This highlights the importance of the 3'-hydroxyl group for antiviral activity in these specific cases. Similarly, 5-fluoro-3'-deoxyuridine was a much less efficient substrate for a human liver tumor thymidine phosphorylase compared to 3'-Deoxyuridine itself. []

ANone: The provided abstracts don't discuss specific formulation strategies or stability data for 3'-Deoxyuridine.

ANone: The provided research papers primarily focus on the chemical and biological aspects of 3'-Deoxyuridine. Information regarding specific SHE regulations and guidelines is not discussed.

ANone: The provided abstracts do not delve into the detailed PK/PD profile of 3'-Deoxyuridine.

A: While the provided abstracts do not discuss clinical trials, research indicates that 3'-Deoxyuridine analogs can inhibit DNA primase, an enzyme involved in DNA replication, in vitro. [] This inhibition was more pronounced than the inhibition observed with DNA polymerases alpha, delta, and epsilon. Another study showed that 3'-Deoxycytidine, a derivative of 3'-Deoxyuridine, inhibited the replication of a Hepatitis C virus-like RNA template in a cell-based assay. []

ANone: The provided research papers do not mention specific resistance mechanisms to 3'-Deoxyuridine.

ANone: The provided abstracts do not discuss specific drug delivery or targeting strategies for 3'-Deoxyuridine.

ANone: The provided abstracts do not mention the use of biomarkers in relation to 3'-Deoxyuridine treatment.

A: One of the key applications of 3'-Deoxyuridine is in RNA sequencing, utilizing radioactive labeling and gel electrophoresis to determine RNA sequences. [, ] Another study employed RP HPLC to follow the hydrolytic reactions of a 3'-Deoxyuridine derivative. []

ANone: The research papers provided focus on the synthesis and biological applications of 3'-Deoxyuridine. Information regarding its environmental impact and degradation is not discussed.

ANone: The provided abstracts do not contain specific data regarding the dissolution and solubility of 3'-Deoxyuridine.

ANone: The provided research papers do not explicitly discuss the validation parameters of the analytical methods employed.

ANone: The provided abstracts do not provide details on the quality control and assurance measures related to 3'-Deoxyuridine.

ANone: The provided research papers do not delve into the immunological aspects of 3'-Deoxyuridine.

ANone: The provided abstracts do not discuss interactions between 3'-Deoxyuridine and drug transporters.

ANone: The provided abstracts do not provide information regarding the potential of 3'-Deoxyuridine to induce or inhibit drug-metabolizing enzymes.

ANone: The provided abstracts do not discuss the biocompatibility and biodegradability of 3'-Deoxyuridine in detail.

ANone: The provided abstracts do not focus on alternatives or substitutes for 3'-Deoxyuridine.

ANone: The research papers provided do not discuss specific strategies for recycling and waste management of 3'-Deoxyuridine.

ANone: The provided abstracts do not explicitly mention specific research infrastructure or resources dedicated to 3'-Deoxyuridine.

A: A historical milestone in 3'-Deoxyuridine research was its utilization in developing early RNA sequencing methods. [] This application highlighted the significance of 3'-Deoxyuridine derivatives as tools for studying RNA structure and function.

A: Research on 3'-Deoxyuridine and its derivatives spans multiple disciplines, including organic chemistry, biochemistry, molecular biology, and virology. This highlights its significance as a tool for understanding fundamental biological processes and developing potential therapeutic agents. [, , , , ] For example, knowledge from organic chemistry is applied to synthesize novel 3'-Deoxyuridine analogs with improved properties. These analogs are then studied in biochemical and cell-based assays to evaluate their activity against viral targets or their interactions with specific enzymes involved in DNA and RNA synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE](/img/structure/B14055.png)

![Dibenz[a,j]acridine](/img/structure/B14077.png)

![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)